molecular formula C7H14 B7766015 1-Heptene CAS No. 68526-53-4

1-Heptene

Cat. No.: B7766015
CAS No.: 68526-53-4
M. Wt: 98.19 g/mol
InChI Key: ZGEGCLOFRBLKSE-UHFFFAOYSA-N
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Description

1-Heptene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond Its molecular formula is C7H14, and it is a colorless liquid at room temperatureIt is primarily used in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptene can be synthesized through several methods, including:

    Cross Metathesis: This method involves the reaction of ethylene with an internal olefin in the presence of a catalyst.

    Dehydration of Alcohols: Another method involves the dehydration of heptanol using acid catalysts such as sulfuric acid or phosphoric acid.

Industrial Production Methods:

Mechanism of Action

The mechanism of action of 1-heptene involves its reactivity due to the presence of the carbon-carbon double bond. This double bond is a site of high electron density, making it susceptible to electrophilic addition reactions. The compound can interact with various molecular targets, including catalysts and reagents, to form different products. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

1-Heptene can be compared with other alkenes such as:

    1-Hexene: Similar to this compound but with one less carbon atom.

    1-Octene: Contains one more carbon atom than this compound.

    2-Heptene: An isomer of this compound with the double bond located at the second carbon.

This compound is unique due to its specific position of the double bond, which influences its reactivity and applications in various chemical processes .

Properties

IUPAC Name

hept-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C7H14/c1-3-5-7-6-4-2/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

ZGEGCLOFRBLKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CCCCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C7H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Related CAS

25511-64-2
Details Compound: 1-Heptene, homopolymer
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DSSTOX Substance ID

DTXSID2060466
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Molecular Weight

98.19 g/mol
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Physical Description

N-heptene appears as a colorless liquid. Insoluble in water and much less dense than water. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid; [HSDB]
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Boiling Point

200.5 °F at 760 mmHg (USCG, 1999), 93.6 °C
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181
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Flash Point

25 °F (USCG, 1999), LESS THAN 32 °F (CLOSED CUP)
Details Fire Protection Guide to Hazardous Materials. 12 ed. Quincy, MA: National Fire Protection Association, 1997., p. 325-57
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Solubility

Soluble in ethanol and ether; slightly soluble in carbon tetrachloride, In water, 18.2 mg/l @ 25 °C
Details Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Fifth ed, Tucson, AZ: Univ Az, College of Pharmacy (1992)
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Density

0.697 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6970 @ 20 °C/4 °C
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Vapor Density

0.7 (AIR= 1)
Details National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M114
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Vapor Pressure

59.3 [mmHg], 59.3 mm Hg @ 25 °C
Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989.
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Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.
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Color/Form

Colorless liquid

CAS No.

25339-56-4(n-Heptene); 592-76-7(1-Heptene), 592-76-7, 25339-56-4, 68526-53-4
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Melting Point

-182 °F (USCG, 1999), -119.7 °C
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181
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Synthesis routes and methods I

Procedure details

The catalysts of the invention are effective and practical chiral catalysts for enantioselective metathesis. Examples of AROM/CM reactions catalyzed by chiral catalysts of the invention are shown in Table 1. As shown in Example 1, treatment of 19 with 5 equivalents of styrene in the presence of 10 mol % catalyst 9 in THF (50° C.) leads to the formation of 20a in 80% ee and 71% isolated yield (>98% trans). Ru-catalyzed AROM/CM is highly selective with aliphatic olefins. With aliphatic olefins such as 1-heptene and sterically bulky vinylcyclohexane (entries 2-3), 20b-c are obtained in >98% ee, >98% trans and 57-60% yield.
[Compound]
Name
19
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
catalyst 9
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Name
aliphatic olefins
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Synthesis routes and methods II

Procedure details

Reactions were carried out generally in accordance with Example 1, except that trifluoromethanesulfonyl chloride was replaced by perfluorohexanesulfonyl chloride and styrene was replaced, respcetively, by 1-hexene (Example 15), 1-heptene (Example 16) and 1-octene (Example 17), whereby 1-butyl-1-chloro-2-perfluorohexylethane (Example 15), 1-heptyl-1-chloro-2-perfluorohexylethane (Example 16) and 1-hexyl-1-chloro-2-perfluorohexylethane (Example 17) were obtained, respectively, at a yield of 63%, 69% and 73%. The results of analyses of respective products are set forth below.
Quantity
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Synthesis routes and methods III

Procedure details

Following the procedure of Example 1, 0.850 g of phenylethyl sulphone and 0.430 g of valeric aldehyde were condensed with n-butyl lithium. Methyl sulphonic acid chloride was then added and, after standing overnight at -30°C, the reaction mixture was treated in the usual way, giving 1.72 g of a yellow oil which was 2-phenyl sulphonyl-3-mesyloxy heptane. 282 mg of this product in solution in methanol were then reduced by the addition of 1.5 g of 6 % sodium amalgam, followed by stirring overnight at -30°C. The upper decanted layer was analysed by vapour-phase chromatography. 2-Heptene was obtained in a yield of 80 % without any traces either of 1-heptene or of 3-heptene.
Name
2-phenyl sulphonyl-3-mesyloxy heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
282 mg
Type
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Type
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Heptene
Reactant of Route 2
1-Heptene
Reactant of Route 3
1-Heptene
Reactant of Route 4
1-Heptene
Reactant of Route 5
1-Heptene
Reactant of Route 6
1-Heptene

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